molecular formula C14H10Cl2N2OS B5806689 2,4-dichloro-N-(phenylcarbamothioyl)benzamide CAS No. 173905-94-7

2,4-dichloro-N-(phenylcarbamothioyl)benzamide

Cat. No.: B5806689
CAS No.: 173905-94-7
M. Wt: 325.2 g/mol
InChI Key: TWDSDPDLHXYBPM-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(phenylcarbamothioyl)benzamide is an organic compound with the molecular formula C14H10Cl2N2OS It is a derivative of benzamide and contains both chlorine and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(phenylcarbamothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate and the corresponding secondary amine in dry acetone . The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(phenylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiocarbonyl group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the thiocarbonyl group to form sulfoxides or sulfides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, as a potential DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(methylcarbamothioyl)benzamide
  • 2,4-dichloro-N-(ethylcarbamothioyl)benzamide
  • 2,4-dichloro-N-(phenylcarbamoyl)benzamide

Uniqueness

2,4-dichloro-N-(phenylcarbamothioyl)benzamide is unique due to the presence of both chlorine and sulfur atoms, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,4-dichloro-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS/c15-9-6-7-11(12(16)8-9)13(19)18-14(20)17-10-4-2-1-3-5-10/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDSDPDLHXYBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223591
Record name 2,4-Dichloro-N-[(phenylamino)thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173905-94-7
Record name 2,4-Dichloro-N-[(phenylamino)thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173905-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-N-[(phenylamino)thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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